molecular formula C14H21FN4O2 B2585687 N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380078-32-8

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide

货号 B2585687
CAS 编号: 2380078-32-8
分子量: 296.346
InChI 键: PETGQYDSIKGMSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

作用机制

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting the activity of specific enzymes known as kinases. These enzymes are involved in signaling pathways that regulate cell growth and division, and their dysregulation can lead to the development and progression of cancer. By blocking the activity of these kinases, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide can prevent cancer cells from proliferating and induce cell death.
Biochemical and Physiological Effects:
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors.

实验室实验的优点和局限性

One advantage of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potent antitumor activity, which has been demonstrated in preclinical studies. Another advantage is its ability to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors. However, one limitation of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potential for off-target effects, which may limit its therapeutic index and increase the risk of toxicity.

未来方向

There are several potential future directions for research on N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of interest is its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Another area of interest is its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia, where it may have unique therapeutic benefits. Finally, future research may focus on identifying biomarkers that can predict response to N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, which may help to personalize treatment for individual patients.

合成方法

The synthesis of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, starting with the reaction of tert-butylamine with 4-bromo-1,2,3,6-tetrahydropiperidine to form N-tert-butyl-4-bromo-1,2,3,6-tetrahydropiperidine. This intermediate is then reacted with 5-fluoropyrimidine-2-ol in the presence of a base to form N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine. Finally, this compound is reacted with 1-chlorocarbonylpiperidine to form the desired product, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide.

科学研究应用

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and JAK3. In preclinical studies, N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has demonstrated potent antitumor activity and has shown synergistic effects when used in combination with other anticancer agents.

属性

IUPAC Name

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGQYDSIKGMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。